

Introduction: A Bifunctional Linchpin in Modern Synthesis

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Compound of Interest

Compound Name: (2-Ethynylphenyl)boronic acid

CAS No.: 905926-85-4

Cat. No.: B1455546

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(2-Ethynylphenyl)boronic acid (CAS Number: 905926-85-4) has emerged as a uniquely versatile building block in the synthetic chemist's toolbox. Its structure incorporates two highly valuable and orthogonally reactive functional groups: a boronic acid and a terminal alkyne. This duality allows for selective, stepwise elaboration of a central phenyl ring, making it an ideal scaffold for constructing complex molecular architectures.

The boronic acid moiety is a classic participant in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, one of the most robust methods for forming carbon-carbon bonds between sp^2 -hybridized centers.^{[1][2][3]} Concurrently, the terminal alkyne group is primed for a host of transformations, most notably the Sonogashira coupling, as well as cycloadditions like the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry."^{[4][5][6]}

This guide provides a comprehensive overview of the properties, synthesis, reactivity, and applications of **(2-Ethynylphenyl)boronic acid**, with a focus on its practical utility in the fields of drug discovery and materials science.

Property	Value
CAS Number	905926-85-4
Molecular Formula	C ₈ H ₇ BO ₂ [7]
Molecular Weight	145.95 g/mol [7]
Physical Form	Solid
Melting Point	93-96 °C
IUPAC Name	2-ethynylphenylboronic acid
InChI Key	SRDKWIRBSWWARM-UHFFFAOYSA-N

Synthesis and Characterization

The synthesis of **(2-Ethynylphenyl)boronic acid** typically involves the introduction of the ethynyl group and the boronic acid moiety onto a benzene ring precursor. A common conceptual pathway involves the use of an ortho-dihalogenated benzene, followed by selective functionalization. For instance, a Sonogashira coupling could be performed on a substrate like 2-bromiodobenzene to introduce the alkyne, followed by a metal-halogen exchange and subsequent borylation at the remaining halide position.

Characterization: Proper characterization is crucial to confirm the purity and identity of the material.

- NMR Spectroscopy:
 - ¹H NMR: Will show characteristic signals for the aromatic protons, typically in the 7.2-7.8 ppm range, and a sharp singlet for the acetylenic proton around 3.0-3.5 ppm. The broad singlet for the boronic acid's -OH protons may also be visible, often in the 8.0-8.5 ppm range, though its position can vary and it may exchange with trace water.
 - ¹³C NMR: Aromatic carbons will appear in the 125-140 ppm region. The two sp-hybridized carbons of the alkyne will have distinct signals, typically around 80-90 ppm. The carbon atom directly attached to the boron (the ipso-carbon) will show a broad signal due to quadrupolar relaxation of the boron nucleus.

- ^{11}B NMR: This technique is highly diagnostic for boronic acids and their derivatives.[8] For **(2-Ethynylphenyl)boronic acid**, a single, broad resonance is expected in the range of δ 28-33 ppm (relative to $\text{BF}_3 \cdot \text{OEt}_2$), which is characteristic of an sp^2 -hybridized aryl boronic acid.[9]
- Mass Spectrometry (MS): ESI-MS can be used to confirm the molecular weight of the compound.

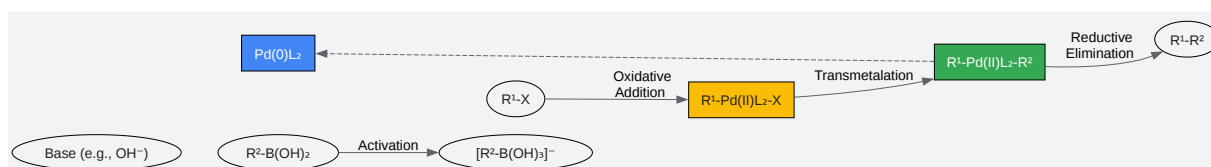
Core Reactivity: A Tale of Two Couplings

The synthetic power of **(2-Ethynylphenyl)boronic acid** lies in its ability to undergo two of the most important palladium-catalyzed cross-coupling reactions selectively.

The Suzuki-Miyaura Coupling: Building Biaryl Scaffolds

The Suzuki-Miyaura reaction is the cornerstone of modern biaryl synthesis, a structural motif prevalent in many approved drugs.[2][10] The reaction couples the boronic acid with an aryl or vinyl halide (or triflate) in the presence of a palladium catalyst and a base.[1][3]

Causality in Protocol Design: The choice of base is critical; it activates the boronic acid by forming a more nucleophilic boronate complex, which is essential for the transmetalation step.[11][12] The palladium catalyst, supported by phosphine ligands, cycles between Pd(0) and Pd(II) oxidation states to orchestrate the bond formation.



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Figure 1: Catalytic Cycle of the Suzuki-Miyaura Reaction.

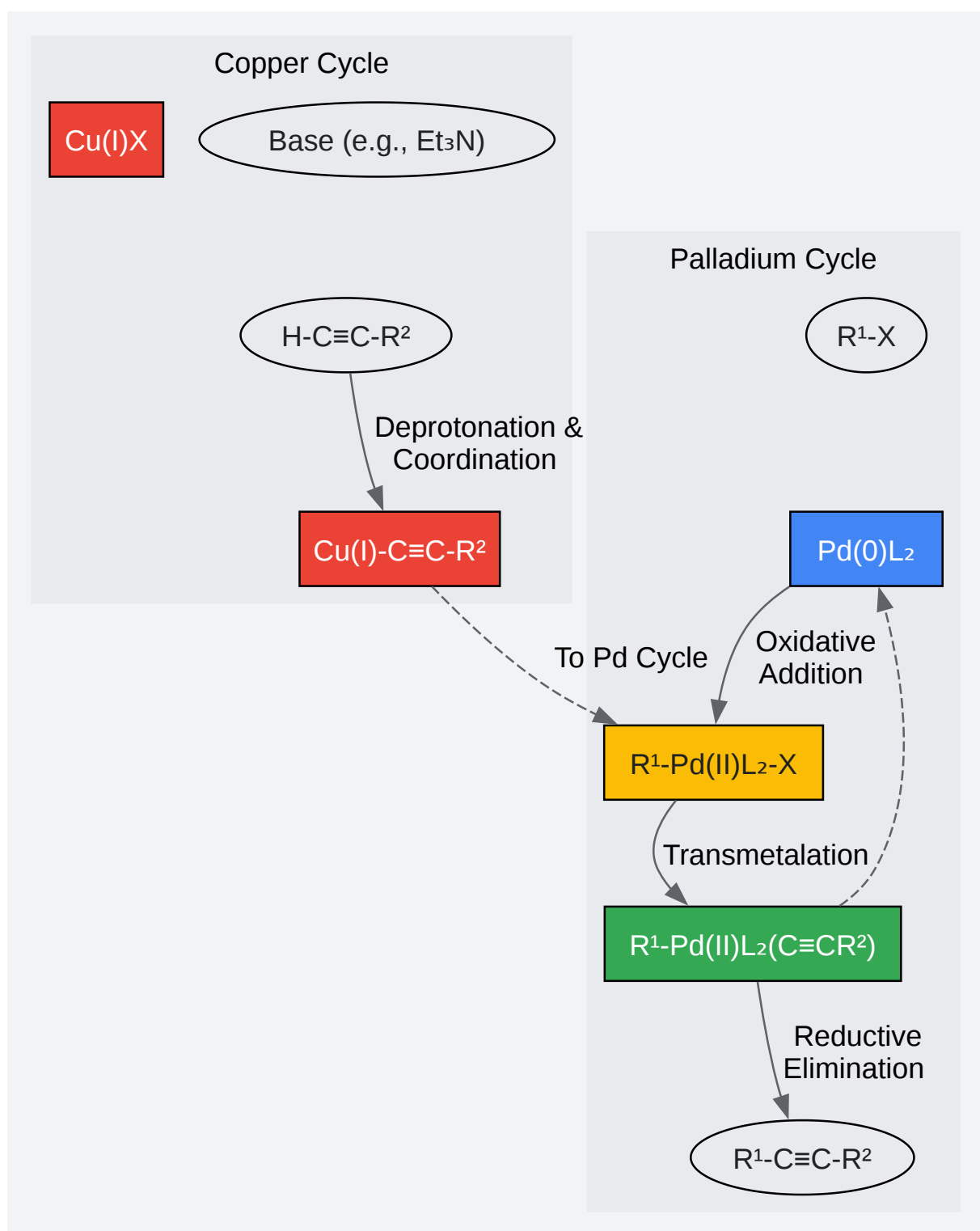
Step-by-Step Protocol: Suzuki-Miyaura Coupling

- **Setup:** To a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), add **(2-Ethynylphenyl)boronic acid** (1.0 eq.), the aryl halide partner (e.g., 4-bromoanisole, 1.1 eq.), and a base (e.g., K_2CO_3 , 2.0 eq.).
- **Catalyst Addition:** Add the palladium catalyst (e.g., $Pd(PPh_3)_4$, 2-5 mol%).
- **Solvent:** Add a degassed solvent mixture, such as Toluene/Ethanol/Water (4:1:1).
- **Reaction:** Heat the mixture with vigorous stirring at 80-100 °C. Monitor the reaction progress by TLC or LC-MS.
- **Workup:** Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
- **Purification:** Dry the organic layer over anhydrous Na_2SO_4 , filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel.

The Sonogashira Coupling: Forging Aryl-Alkyne Bonds

The Sonogashira reaction couples the terminal alkyne with an aryl or vinyl halide, utilizing a dual-catalyst system of palladium and a copper(I) salt.^{[4][6]} This reaction is exceptionally useful for creating conjugated systems found in organic electronics and for installing a versatile alkyne handle for further functionalization.^[5]

Causality in Protocol Design: The copper(I) cocatalyst is believed to react with the terminal alkyne to form a copper(I) acetylide intermediate. This species is more reactive and readily undergoes transmetalation to the palladium(II) center, facilitating the key C-C bond formation.^[6] The amine base serves both to deprotonate the alkyne and to act as a solvent and ligand.



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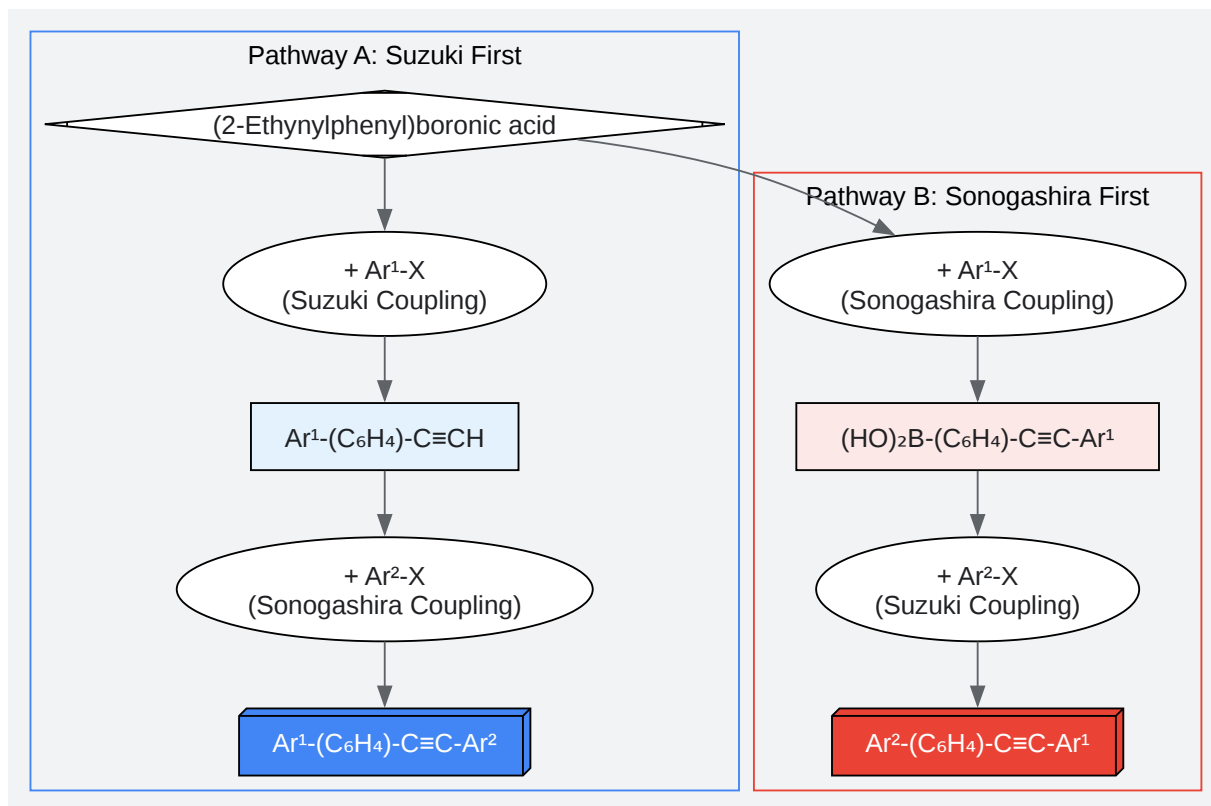
Figure 2: Catalytic Cycles of the Sonogashira Reaction.

Step-by-Step Protocol: Sonogashira Coupling

- Setup: To a flame-dried Schlenk flask under an inert atmosphere, add **(2-Ethynylphenyl)boronic acid** (1.1 eq.), the aryl halide partner (e.g., 4-iodotoluene, 1.0 eq.), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%), and a copper(I) cocatalyst (e.g., CuI, 4 mol%).
- Solvent and Base: Add a degassed solvent (e.g., THF) and an amine base (e.g., triethylamine, 2-3 eq.).
- Reaction: Stir the mixture at room temperature or with gentle heating (40-60 °C). Monitor the reaction progress by TLC or LC-MS.
- Workup: Upon completion, filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with an organic solvent. Concentrate the filtrate.
- Purification: Dissolve the residue in a suitable solvent (e.g., ethyl acetate), wash with aqueous NH₄Cl, water, and brine. Dry the organic layer, concentrate, and purify by flash column chromatography.

Applications in Drug Discovery and Materials Science

The true elegance of **(2-Ethynylphenyl)boronic acid** is realized in multi-step syntheses where its orthogonal reactivity is exploited. A medicinal chemist can first perform a Suzuki coupling to build a core biaryl structure and then use the alkyne as a handle for late-stage diversification or for conjugation to a biomolecule. This strategy is invaluable in the design and discovery of new pharmaceutical agents.^{[13][14]} Boronic acids themselves are increasingly being incorporated into drug candidates as they can form reversible covalent bonds with biological targets.^{[15][16]}



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Figure 3: Orthogonal Synthetic Strategies using the Reagent.

In materials science, the rigid, linear geometry of the aryl-alkyne linkage formed via Sonogashira coupling is highly desirable for creating conjugated polymers and oligomers with specific photophysical or electronic properties. The boronic acid function can be used to anchor these materials to surfaces or to introduce further complexity into their structures.

Safety, Handling, and Storage

As with all laboratory chemicals, **(2-Ethynylphenyl)boronic acid** should be handled with appropriate care, following good laboratory practices.

Personal Protective Equipment (PPE):

- Eye/Face Protection: Wear safety glasses with side-shields or goggles.[17][18]
- Skin Protection: Wear chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected prior to use.[17][19] A lab coat is mandatory.
- Respiratory Protection: Use in a well-ventilated area or a chemical fume hood.[18] If dusts are generated, a particle respirator may be necessary.[17]

Handling and Storage:

- Handling: Avoid contact with skin and eyes. Avoid formation of dust and aerosols.[17][18] Do not eat, drink or smoke when using this product.[19][20]
- Storage: Store in a tightly closed container in a dry, well-ventilated place.[18][20] Recommended storage is at 2-8°C under an inert atmosphere, as boronic acids can be sensitive to moisture and air.[17]

Hazard Summary:

Hazard Class	GHS Statement	Precautionary Codes
Acute Toxicity, Oral	H302: Harmful if swallowed. [19]	P264, P270, P301+P312, P330, P501[19]
Skin Irritation	H315: Causes skin irritation.	P280, P302+P352, P362+P364
Eye Irritation	H319: Causes serious eye irritation.	P280, P305+P351+P338
STOT - Single Exposure	H335: May cause respiratory irritation.	P261, P271, P304+P340, P403+P233, P405

Conclusion

(2-Ethynylphenyl)boronic acid is more than just another chemical reagent; it is a strategic tool for molecular design. Its pre-installed, orthogonally reactive handles—the boronic acid and the alkyne—grant chemists efficient and controlled access to a wide range of disubstituted aromatic compounds. This capability is of paramount importance in the rapid generation of chemical libraries for drug screening and in the systematic development of new functional materials. By understanding its properties and mastering its core reactivity, researchers can significantly accelerate their discovery programs.

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